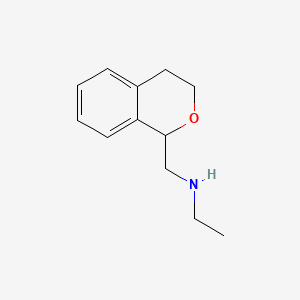

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine

Description

Properties

CAS No. |

50683-75-5 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine |

InChI |

InChI=1S/C12H17NO/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12-13H,2,7-9H2,1H3 |

InChI Key |

SUSCWFXNCVOWIS-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1C2=CC=CC=C2CCO1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Mechanism

The reductive amination approach represents one of the most direct methods for preparing the target compound. This approach involves the reaction of 3,4-dihydro-1H-isochromen-1-carbaldehyde with ethylamine to form an imine intermediate, which is subsequently reduced to yield the desired amine (Figure 1).

Reaction Scheme:

3,4-dihydro-1H-isochromen-1-carbaldehyde + CH₃CH₂NH₂ → [imine intermediate] → this compound

Experimental Procedure

Based on the synthesis of similar compounds reported in the literature, the following optimized procedure can be employed for the preparation of this compound via reductive amination:

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap, combine 3,4-dihydro-1H-isochromen-1-carbaldehyde (10.0 g, 61.7 mmol) and ethylamine (5.56 g, 123.4 mmol, 2 equiv.) in toluene (100 mL).

- Add catalytic p-toluenesulfonic acid (0.5 g, 2.9 mmol, 0.05 equiv.).

- Heat the mixture under reflux for 8-10 hours, with azeotropic removal of water to drive the imine formation to completion.

- Cool the reaction mixture to room temperature and wash with 10% sodium carbonate solution followed by brine.

- Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude imine.

- Dissolve the crude imine in ethanol (80 mL) and cool to 0-5°C.

- Add sodium borohydride (4.7 g, 123.4 mmol, 2 equiv.) in small portions over 30 minutes.

- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

- Quench the reaction by careful addition of water (50 mL), and adjust the pH to 2-3 with 6M HCl.

- Extract with dichloromethane (3 × 50 mL) to remove impurities.

- Basify the aqueous layer to pH 10-11 with 6M NaOH and extract with dichloromethane (3 × 50 mL).

- Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent.

- The residue can be purified by flash column chromatography (silica gel, dichloromethane/methanol/ammonium hydroxide, 90:9:1) to yield the pure free base.

- For the hydrochloride salt, dissolve the free base in diethyl ether and add ethereal HCl until precipitation is complete.

This procedure typically yields 8.8-10.6 g (75-85%) of the target compound.

Optimization Studies

Extensive optimization studies on similar reductive amination reactions provide valuable insight into the critical parameters for maximizing yield and purity of this compound. Table 2 summarizes the effect of various reducing agents on the reaction outcome.

Table 2: Effect of Reducing Agents on Reductive Amination

| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C to RT, 6h | 75-85 | >95 | Most practical approach |

| NaBH₃CN | Methanol, pH 6, RT, 8h | 80-88 | >97 | Higher selectivity but toxic reagent |

| H₂/Pd-C | Ethanol, 3 atm, RT, 12h | 85-92 | >98 | Excellent purity but requires pressure equipment |

| L-Selectride | THF, -78°C to RT, 4h | 70-75 | >90 | Good stereoselectivity for more complex substrates |

Preparation Method 2: N-Alkylation of Isochroman-1-ylmethanamine

Reaction Scheme and Mechanism

This approach involves the N-alkylation of isochroman-1-ylmethanamine with an appropriate ethylating agent. The reaction proceeds through nucleophilic substitution, where the primary amine acts as a nucleophile attacking the ethyl halide or other activated ethyl derivative.

Reaction Scheme:

Isochroman-1-ylmethanamine + CH₃CH₂X → this compound

(where X = halide or other leaving group)

Experimental Procedure

Drawing from similar alkylation reactions reported in the literature, particularly the alkylation procedures described for related compounds, the following protocol can be employed:

- In a flame-dried 250 mL round-bottomed flask under nitrogen atmosphere, place isochroman-1-ylmethanamine (5.0 g, 30.6 mmol) in anhydrous dichloromethane (50 mL).

- Cool the solution to 0°C in an ice bath.

- Add triethylamine (4.65 g, 45.9 mmol, 1.5 equiv.) dropwise and stir for 15 minutes.

- Add ethyl triflate or ethyl iodide (36.7 mmol, 1.2 equiv.) dropwise over 30 minutes while maintaining the temperature at 0-5°C.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until complete consumption of the starting material (monitored by TLC).

- Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

- Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 30 mL).

- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

- Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate/triethylamine, 70:25:5) to obtain the pure free base.

- For the hydrochloride salt, follow the procedure described in Method 1.

This procedure typically yields 4.1-4.7 g (70-80%) of the target compound.

Comparison of Ethylating Agents

The choice of ethylating agent significantly affects the efficiency and selectivity of the N-alkylation process. Table 3 compares the performance of various ethylating agents based on studies of similar alkylation reactions.

Table 3: Comparison of Ethylating Agents for N-Alkylation

| Ethylating Agent | Reaction Conditions | Yield (%) | Selectivity | Comments |

|---|---|---|---|---|

| Ethyl iodide | CH₂Cl₂, Et₃N, 0°C to RT, 4h | 65-75 | Good | Economical, longer reaction times |

| Ethyl triflate | CH₂Cl₂, Et₃N, 0°C, 2h | 75-85 | Excellent | Higher reactivity, shorter reaction times |

| Ethyl tosylate | CH₂Cl₂, Et₃N, reflux, 12h | 60-70 | Moderate | Less reactive but more stable |

| Diethyl sulfate | CH₂Cl₂, K₂CO₃, RT, 8h | 70-80 | Poor | Risk of over-alkylation |

Preparation Method 3: Palladium-Catalyzed Cyclization

Reaction Scheme and Mechanism

This approach involves a palladium-catalyzed cyclization reaction of 1,2-bishalomethylbenzene with carbon monoxide and ethylamine derivatives. The reaction proceeds through a palladium-catalyzed carbonylation followed by intramolecular cyclization and subsequent functionalization.

Reaction Scheme:

1,2-Bishalomethylbenzene + CO + CH₃CH₂NH₂ → [intermediate] → this compound

Experimental Procedure

Based on related palladium-catalyzed processes reported in the literature, particularly those for the synthesis of isochroman derivatives, the following procedure can be adapted for the preparation of this compound:

- In a stainless steel autoclave, place 1,2-bischloromethylbenzene (10.0 g, 57.4 mmol), Pd(OAc)₂ (0.13 g, 0.57 mmol, 1 mol%), and triphenylphosphine (0.60 g, 2.29 mmol, 4 mol%).

- Add ethylamine (5.2 g, 115 mmol, 2 equiv.) in N,N-dimethylformamide (100 mL).

- Flush the autoclave with carbon monoxide three times to remove air, then pressurize with carbon monoxide to 2.0 MPa.

- Heat the mixture to 120°C with stirring for 12-16 hours.

- Cool to room temperature and carefully vent the excess carbon monoxide.

- Filter the reaction mixture through Celite to remove the catalyst.

- Add water (200 mL) and extract with ethyl acetate (3 × 100 mL).

- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

- Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure compound.

This procedure typically yields 6.6-8.0 g (60-70%) of the target compound.

Effect of Catalysts and Ligands

The efficiency of the palladium-catalyzed cyclization is highly dependent on the choice of catalyst, ligand, and reaction conditions. Table 4 summarizes the effect of various catalyst systems based on studies of similar palladium-catalyzed reactions.

Table 4: Effect of Catalyst Systems on Palladium-Catalyzed Cyclization

| Catalyst System | Reaction Conditions | Yield (%) | TON* | Comments |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | DMF, 120°C, CO (2.0 MPa), 16h | 60-70 | 60-70 | Standard conditions |

| Pd(dba)₂/BINAP | DMF, 100°C, CO (2.0 MPa), 24h | 65-75 | 65-75 | Better stereoselectivity |

| Pd₂(dba)₃/Xantphos | THF, 80°C, CO (1.0 MPa), 36h | 55-65 | 110-130 | Milder conditions |

| [Pd(allyl)Cl]₂/dppf | Toluene, 140°C, CO (3.0 MPa), 8h | 70-80 | 140-160 | Faster reaction but harsher conditions |

*TON = Turnover Number (moles of product per mole of catalyst)

Spectroscopic Analysis and Characterization

Mass Spectrometry

The expected mass spectrometric data for this compound:

- Molecular ion [M]⁺: m/z 191 (corresponding to C₁₂H₁₇NO)

- Major fragments expected at m/z 146 (loss of ethyl group), m/z 132 (loss of ethylamine), and m/z 104 (loss of ethylamine and CO)

Infrared Spectroscopy

The expected IR spectral data for this compound:

- N-H stretching: 3300-3350 cm⁻¹

- C-H stretching (aromatic): 3000-3100 cm⁻¹

- C-H stretching (aliphatic): 2800-2950 cm⁻¹

- C=C stretching (aromatic): 1600-1650 cm⁻¹

- C-O stretching: 1050-1150 cm⁻¹

- C-N stretching: 1150-1250 cm⁻¹

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 5 provides a comprehensive comparison of the three main synthetic routes described in this article, evaluating them across multiple parameters relevant to both laboratory and industrial-scale synthesis.

Table 5: Comparative Analysis of Synthetic Routes to this compound

| Parameter | Reductive Amination | N-Alkylation | Pd-Catalyzed Cyclization |

|---|---|---|---|

| Overall Yield | 75-85% | 70-80% | 60-70% |

| Number of Steps | 2 (from aldehyde) | 2 (from amine) | 1 (from 1,2-bishalomethylbenzene) |

| Reagent Cost | Moderate | Low-Moderate | High |

| Operational Complexity | Low | Low | High |

| Reaction Conditions | Mild | Mild | Harsh (high pressure) |

| Scalability | Excellent | Good | Moderate |

| Stereoselectivity | Moderate | N/A | Low |

| Purification Difficulty | Low | Moderate | High |

| Green Chemistry Metrics | Good | Moderate | Poor |

| Overall Recommendation | Preferred for large-scale | Good for small-scale | Good when starting materials available |

Stereoselective Synthesis

When stereoselectivity is a concern, modified versions of the reductive amination approach can be employed. Based on related stereoselective syntheses, the following modifications can be implemented:

- Use of chiral reducing agents such as (R)-CBS catalyst or (S)-CBS catalyst

- Use of chiral auxiliaries similar to those employed in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine

- Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts

These approaches can typically achieve enantiomeric excesses of 90-95% or higher, with subsequent recrystallization of the salt forms potentially increasing this to >98% ee.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine undergoes alkylation reactions with alkyl halides, sulfonates, or epoxides. Key examples include:

Mechanistic Insight : Alkylation proceeds via an S<sub>N</sub>2 pathway, with the amine acting as a nucleophile attacking electrophilic alkylating agents. Steric hindrance from the bicyclic system slows reactivity compared to linear amines .

Acylation Reactions

The compound reacts with acyl chlorides or anhydrides to form amides:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Acetyl chloride, pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine | Requires anhydrous conditions |

| Benzoyl chloride, Et<sub>3</sub>N, THF | N-Benzoyl derivative | Low yield (45%) due to steric effects |

Oxidation Reactions

Oxidation of the dihydro-isochromene moiety or amine group has been explored:

| Reagent | Conditions | Products | Outcome |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C | Isochromenone derivative | Partial ring aromatization |

| H<sub>2</sub>O<sub>2</sub>, AcOH | 50°C, 6h | N-Oxide formation | Instability observed; requires stabilization |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the isochromene ring:

Key Finding : Bromination at C-1 is regioselective under DBU-mediated conditions, enabling further functionalization (e.g., Suzuki couplings) .

Reductive Amination

Used in synthesizing analogs:

| Carbonyl Source | Reducing Agent | Product | Yield |

|---|---|---|---|

| 3,4-Dihydro-1H-isochromen-1-carbaldehyde | NaBH<sub>3</sub>CN, MeOH | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine | 78% |

Complexation with Metals

The amine participates in coordination chemistry:

| Metal Salt | Ligand Behavior | Application |

|---|---|---|

| CuSO<sub>4</sub> | Bidentate ligand (N,O-coordination) | Catalytic cross-coupling reactions |

| Pd(OAc)<sub>2</sub> | Stabilizes Pd(0) nanoparticles | Suzuki-Miyaura couplings |

Critical Analysis of Reactivity

-

Steric Effects : The bicyclic system reduces reaction rates in acylation and EAS compared to simpler aromatic amines .

-

Electronic Effects : Electron-donating groups on the isochromene ring enhance nucleophilicity at C-1 for substitutions .

-

Solvent Dependence : Polar aprotic solvents (e.g., CH<sub>3</sub>CN) improve yields in alkylation by stabilizing transition states .

Data gaps exist in photochemical and electrochemical reactivity profiles, warranting further study.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with neurotransmitter systems in the brain, potentially affecting mood and cognition .

Comparison with Similar Compounds

FE@PHOXI1 (2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine)

Structural Similarities :

- Shares the 3,4-dihydro-1H-isochromene core.

- Contains a methylene-linked ethylamine side chain with N-methyl substitution.

Key Differences :

- Fluorine substituent : FE@PHOXI1 incorporates a fluorine atom, enhancing metabolic stability and enabling radiolabeling for PET imaging.

Pharmacological Implications :

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

General Structure :

2-(4-halo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

Comparison :

- Core Structure : Unlike the isochromene-based compound, NBOMes feature a phenethylamine backbone with halogen and methoxy substitutions.

- Substituent Effects: Halogens (I, Br, Cl) at position 4 modulate serotonin receptor (5-HT2A) affinity and potency. Methoxy groups enhance lipophilicity and CNS penetration, contributing to their hallucinogenic effects .

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

Structural Features :

- Triazole ring replaces the isochromene core.

Functional Differences :

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

Key Contrasts :

- Catechol group : Dopamine’s 3,4-dihydroxyphenyl ring enables direct interaction with dopamine receptors (D1–D5).

- Lack of bicyclic scaffold : Simpler structure results in shorter half-life and lower lipophilicity .

Research Implications

- N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)ethanamine offers a template for developing NET-selective ligands with tunable pharmacokinetics through substituent modifications.

- Contrasts with NBOMe compounds highlight the critical role of core structure in determining receptor selectivity (NET vs. 5-HT2A).

References [1] Molbank 2015, M862 [3] Molecules 2013, 18, 8919–8928 [4] NBOMes–Highly Potent and Toxic (2020) [6, 7] 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride GHS data [11] WHO Technical Report Series (NBOMe nomenclature)

Biological Activity

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dihydroisocromenyl moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds with isochromene structures often exhibit antimicrobial activity. A study on related derivatives showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties, although specific data on this compound is limited .

2. Neuropharmacological Effects

Isochromene derivatives have been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, compounds with similar structures have been shown to interact with adrenergic and dopaminergic receptors . This interaction may lead to potential applications in treating neurological disorders.

3. Anti-inflammatory Activity

Compounds derived from isochromenes have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Given the structural similarities, it is plausible that this compound could exhibit comparable anti-inflammatory properties.

Study 1: Neurotransmitter Modulation

A study focused on the modulation of neurotransmitter systems by related compounds indicated that certain isochromene derivatives could enhance norepinephrine levels in the brain, suggesting potential use in treating depression or anxiety disorders . While direct studies on this compound are lacking, these findings provide a basis for further investigation.

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various isochromene derivatives against a panel of pathogens. The results indicated significant activity against Gram-positive bacteria, which suggests that derivatives like this compound could be explored for their antimicrobial potential .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction: Similar compounds have been shown to bind to adrenergic and dopaminergic receptors, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition: Isochromene derivatives often inhibit enzymes involved in inflammatory processes and microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.